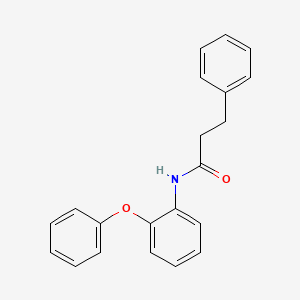
N-(2-phenoxyphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)-3-phenylpropanamide, also known as Fluridone, is a herbicide that has been widely used in the agricultural industry. Fluridone is a highly effective herbicide that has been used to control the growth of various aquatic plants, including algae and submerged weeds.
Mécanisme D'action
N-(2-phenoxyphenyl)-3-phenylpropanamide works by inhibiting the synthesis of carotenoids, which are essential pigments for photosynthesis in plants. Without carotenoids, plants cannot produce energy from sunlight and eventually die. N-(2-phenoxyphenyl)-3-phenylpropanamide specifically inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. N-(2-phenoxyphenyl)-3-phenylpropanamide also affects the synthesis of abscisic acid, a plant hormone that regulates various physiological processes such as seed germination and stress response.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-3-phenylpropanamide has been shown to have a broad spectrum of herbicidal activity. It is effective against a wide range of aquatic plants, including algae and submerged weeds. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-phenoxyphenyl)-3-phenylpropanamide in lab experiments is its high specificity for inhibiting phytoene desaturase, which makes it an effective tool for studying the biosynthesis of carotenoids in plants. N-(2-phenoxyphenyl)-3-phenylpropanamide is also highly soluble in water, which makes it easy to prepare solutions for experiments. One limitation of using N-(2-phenoxyphenyl)-3-phenylpropanamide is its potential toxicity to non-target organisms in aquatic environments. N-(2-phenoxyphenyl)-3-phenylpropanamide can also be expensive to produce, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-phenoxyphenyl)-3-phenylpropanamide. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of certain cancers. Further studies are also needed to understand the potential environmental impact of N-(2-phenoxyphenyl)-3-phenylpropanamide and its effects on non-target organisms in aquatic environments. In addition, there is a need for the development of more cost-effective synthesis methods for N-(2-phenoxyphenyl)-3-phenylpropanamide to make it more accessible for research purposes.
Méthodes De Synthèse
N-(2-phenoxyphenyl)-3-phenylpropanamide is synthesized by the reaction of 2-phenoxyaniline and 3-phenylpropionyl chloride in the presence of a base. The reaction yields N-(2-phenoxyphenyl)-3-phenylpropanamide as a white solid, which is then purified by recrystallization. The chemical structure of N-(2-phenoxyphenyl)-3-phenylpropanamide is shown below:
Applications De Recherche Scientifique
N-(2-phenoxyphenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties. It has been used for the control of various aquatic plants, including algae and submerged weeds. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of certain cancers. Studies have shown that N-(2-phenoxyphenyl)-3-phenylpropanamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-phenoxyphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFVLNUIOSEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)
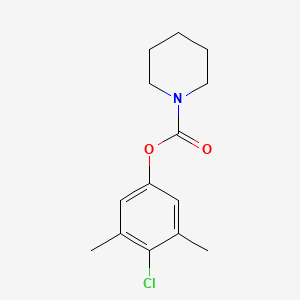
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)

![2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B5796002.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5796004.png)
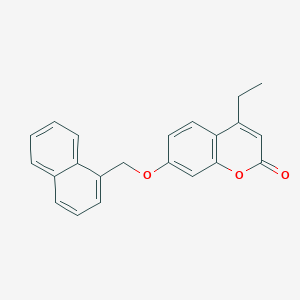
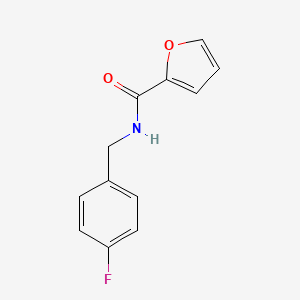
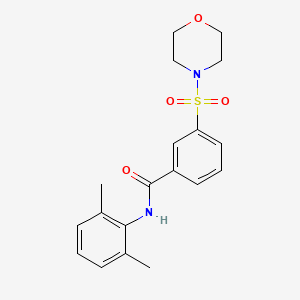
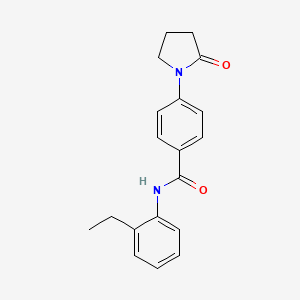
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)